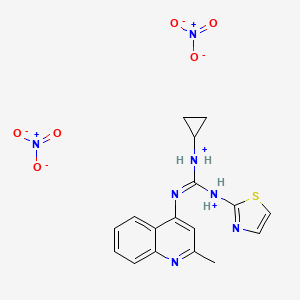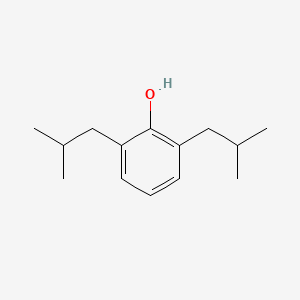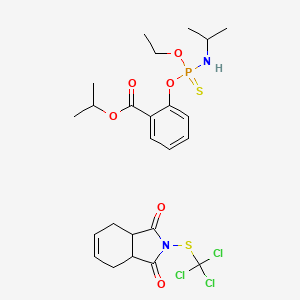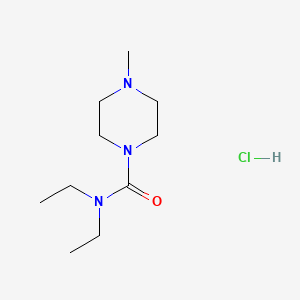
4-Benzyloxy-2,5-dichlorophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Benzyloxy-2,5-dichlorophenol: is an organic compound with the molecular formula C13H10Cl2O2 It is a derivative of phenol, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by chlorine atoms, and the hydrogen atom at position 4 is replaced by a benzyloxy group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyloxy-2,5-dichlorophenol typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dichlorophenol.
Benzyloxy Group Introduction: The benzyloxy group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting 2,5-dichlorophenol with benzyl chloride in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like acetone or dimethylformamide (DMF).
Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete substitution.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions: 4-Benzyloxy-2,5-dichlorophenol can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the chlorine atoms or modify the benzyloxy group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid derivatives.
Reduction: Reduction can lead to the formation of 2,5-dichlorophenol or other dechlorinated products.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 4-Benzyloxy-2,5-dichlorophenol is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential antimicrobial and antioxidant properties. It has been used in the synthesis of Schiff base ligands, which are known for their biological activities .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of new materials with specific functionalities.
作用機序
The mechanism of action of 4-Benzyloxy-2,5-dichlorophenol is primarily related to its ability to interact with biological molecules. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the chlorine atoms can influence the compound’s reactivity and binding affinity. These interactions can affect various molecular targets and pathways, leading to the compound’s observed biological activities.
類似化合物との比較
2,5-Dichlorophenol: This compound lacks the benzyloxy group and has different chemical properties and reactivity.
4-Benzyloxyphenol: This compound lacks the chlorine atoms, which significantly alters its chemical behavior and applications.
2,4-Dichlorophenol: Another dichlorophenol isomer with chlorine atoms at different positions, leading to different reactivity and applications.
Uniqueness: 4-Benzyloxy-2,5-dichlorophenol is unique due to the presence of both the benzyloxy group and chlorine atoms. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.
特性
CAS番号 |
6172-34-5 |
|---|---|
分子式 |
C13H10Cl2O2 |
分子量 |
269.12 g/mol |
IUPAC名 |
2,5-dichloro-4-phenylmethoxyphenol |
InChI |
InChI=1S/C13H10Cl2O2/c14-10-7-13(11(15)6-12(10)16)17-8-9-4-2-1-3-5-9/h1-7,16H,8H2 |
InChIキー |
QOPGSPUENLTKOD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C(=C2)Cl)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


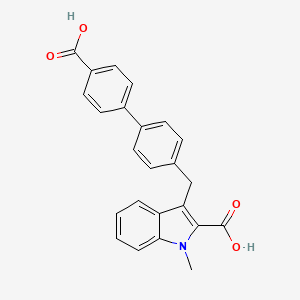


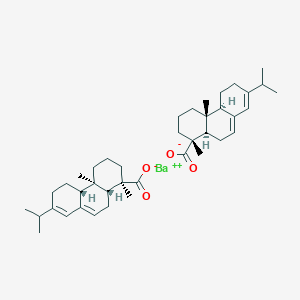

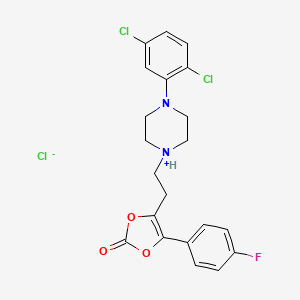
![3-[Butyl[4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]propiononitrile](/img/structure/B13766923.png)

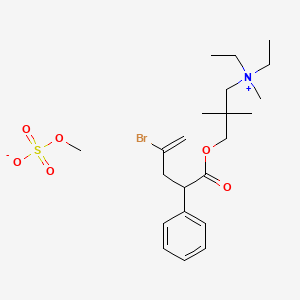
![Ledienosid [German]](/img/structure/B13766944.png)
